Z-Gly-gly-arg-4-nhmc
Overview
Description
Preparation Methods
The synthesis of Z-Gly-gly-arg-4-nhmc typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The synthetic route often starts with the protection of the amino group of glycine using a benzyloxycarbonyl (Cbz) group. This is followed by the coupling of glycine and arginine residues using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The final step involves the attachment of the 4-methylcoumarinyl-7-amide moiety .
the synthesis generally follows standard peptide synthesis protocols, which can be scaled up for larger quantities if needed .
Chemical Reactions Analysis
Z-Gly-gly-arg-4-nhmc can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various derivatives of the original compound, depending on the specific reaction conditions .
Scientific Research Applications
Z-Gly-gly-arg-4-nhmc has several scientific research applications:
Mechanism of Action
The mechanism of action of Z-Gly-gly-arg-4-nhmc involves its interaction with specific proteases. The compound acts as a substrate for these enzymes, leading to the cleavage of the peptide bond and the release of the fluorescent 4-methylcoumarinyl-7-amide moiety. This fluorescence can be measured to quantify enzyme activity . The molecular targets include arginine-specific proteases, and the pathways involved are related to proteolytic cleavage and subsequent fluorescence detection .
Comparison with Similar Compounds
Similar compounds to Z-Gly-gly-arg-4-nhmc include other peptide-based substrates with fluorescent tags. Examples include:
N-Benzyloxycarbonylglycyl-glycyl-lysine-4-methylcoumarinyl-7-amide: Similar structure but with lysine instead of arginine.
N-Benzyloxycarbonylglycyl-glycyl-phenylalanine-4-methylcoumarinyl-7-amide: Similar structure but with phenylalanine instead of arginine.
The uniqueness of this compound lies in its specificity for arginine-specific proteases, making it a valuable tool in studying these enzymes .
Properties
IUPAC Name |
benzyl N-[2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O7/c1-17-12-25(38)42-22-13-19(9-10-20(17)22)34-21(8-5-11-31-27(29)30)26(39)35-24(37)15-32-23(36)14-33-28(40)41-16-18-6-3-2-4-7-18/h2-4,6-7,9-10,12-13,21,34H,5,8,11,14-16H2,1H3,(H,32,36)(H,33,40)(H4,29,30,31)(H,35,37,39)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLGWNWVIGXGME-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(CCCN=C(N)N)C(=O)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CCCN=C(N)N)C(=O)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N7O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216404 | |
Record name | N-Benzyloxycarbonylglycyl-glycyl-arginine-4-methylcoumarinyl-7-amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66216-78-2 | |
Record name | N-Benzyloxycarbonylglycyl-glycyl-arginine-4-methylcoumarinyl-7-amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066216782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzyloxycarbonylglycyl-glycyl-arginine-4-methylcoumarinyl-7-amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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